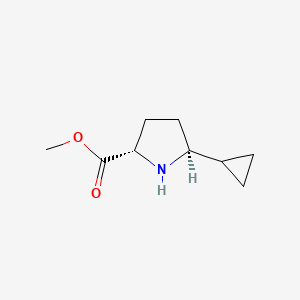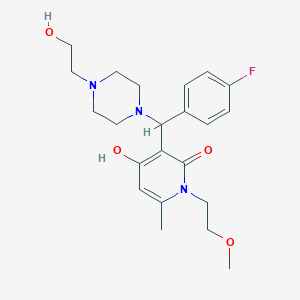
3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a structurally complex molecule that may be related to the pharmacologically active piperazine derivatives described in the provided papers. These derivatives are often investigated for their binding affinity to various receptors, such as dopamine transporters (DAT) and serotonin transporters (SERT), and for their potential as therapeutic agents in the treatment of conditions like cocaine abuse .
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step organic reactions, including condensation reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . This suggests that the synthesis of the compound would likely involve similar condensation reactions, possibly with the incorporation of a hydroxyethyl group and a methoxyethyl group into the piperazine core.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by spectroscopic methods such as LCMS, NMR, and IR, as well as by X-ray diffraction studies . These techniques provide detailed information about the molecular conformation, substituent positions, and intermolecular interactions, which are crucial for understanding the compound's potential biological activity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a hydroxyethyl group suggests potential for reactions involving alcohol chemistry, such as esterification or etherification. The methoxyethyl group could undergo reactions typical for ethers, such as cleavage under acidic conditions. The presence of a carbonyl group in the amide linker, as seen in some of the described compounds, is critical for maintaining high binding affinity at certain receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their substituents. For example, the introduction of a hydroxyl or methoxyl group can increase the polarity and potentially the solubility in aqueous media . The presence of fluorine atoms can affect the acidity and lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties and receptor binding affinity .
Scientific Research Applications
Synthesis and Biological Activities
- Compounds similar to the specified chemical, particularly those with substituted piperazine moieties, have been synthesized and evaluated for their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds have shown promise as leading compounds for further designs and evaluations in this field (Gul et al., 2019).
Crystal Structure Analysis
- Research on similar compounds has involved crystal structure and Hirshfeld surface analysis to understand their molecular arrangements and potential applications. This is crucial for designing drugs with optimized properties and target specificity (Ullah & Stoeckli-Evans, 2021).
Anticancer Agents and Enzyme Inhibition
- Studies have shown that these compounds can act as potential anticancer agents and carbonic anhydrase inhibitors, indicating their potential in cancer treatment and enzyme regulation (Tuğrak et al., 2019).
Antimicrobial and Antiurease Activity
- Some derivatives have exhibited excellent antimicrobial activities, with one compound found to have antiurease activity, highlighting their potential use in fighting infectious diseases and urease-related disorders (Menteşe et al., 2013).
Synthesis and Potential in Neuroprotection
- Another study focused on the synthesis of cinnamide derivatives, demonstrating potential activities against neurotoxicity and cerebral infarction, indicating their application in neuroprotective therapies (Zhong et al., 2018).
properties
IUPAC Name |
3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O4/c1-16-15-19(28)20(22(29)26(16)12-14-30-2)21(17-3-5-18(23)6-4-17)25-9-7-24(8-10-25)11-13-27/h3-6,15,21,27-28H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJCNFFLUVKJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)
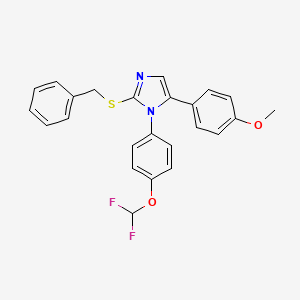
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)


![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)

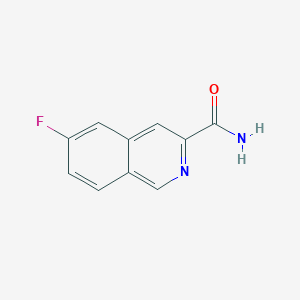
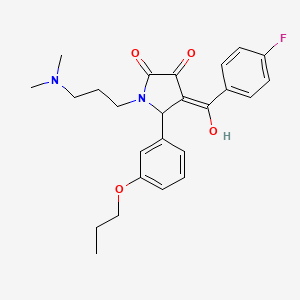
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)
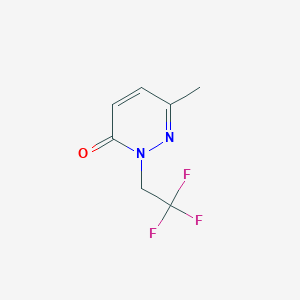
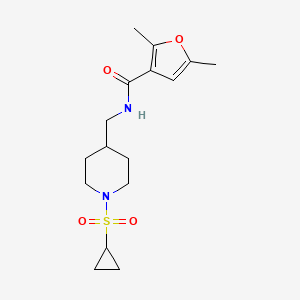
![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)
